
N~2~,N~2~,N~6~-Trimethylpyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~2~,N~6~-Trimethylpyridine-2,6-diamine is a chemical compound with the molecular formula C8H13N3 It is a derivative of pyridine, featuring three methyl groups attached to the nitrogen atoms at positions 2 and 6 of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~6~-Trimethylpyridine-2,6-diamine typically involves the methylation of pyridine-2,6-diamine. One common method includes the reaction of pyridine-2,6-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired trimethylated product.
Industrial Production Methods
On an industrial scale, the production of N2,N~2~,N~6~-Trimethylpyridine-2,6-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~2~,N~6~-Trimethylpyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or pressures.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with fewer methyl groups.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
Applications De Recherche Scientifique
N~2~,N~2~,N~6~-Trimethylpyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, enhancing their catalytic properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N2,N~2~,N~6~-Trimethylpyridine-2,6-diamine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit enhanced catalytic activity, facilitating various chemical transformations. In biological systems, the compound may interact with enzymes or proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~,N~6~-Dimethylpyridine-2,6-diamine: Lacks one methyl group compared to N2,N~2~,N~6~-Trimethylpyridine-2,6-diamine, resulting in different chemical properties and reactivity.
N~2~,N~2~,N~6~-Trimethylpyridine-2,3-diamine: Similar structure but with a different substitution pattern on the pyridine ring, leading to distinct chemical behavior.
3-Cyclopropoxy-N~2~,N~6~,N~6~-Trimethylpyridine-2,6-diamine: Contains an additional cyclopropoxy group, which alters its chemical and physical properties.
Uniqueness
N~2~,N~2~,N~6~-Trimethylpyridine-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in both academic and industrial research.
Propriétés
Numéro CAS |
95376-94-6 |
|---|---|
Formule moléculaire |
C8H13N3 |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-N,6-N,6-N-trimethylpyridine-2,6-diamine |
InChI |
InChI=1S/C8H13N3/c1-9-7-5-4-6-8(10-7)11(2)3/h4-6H,1-3H3,(H,9,10) |
Clé InChI |
XPIHWODTXFXVKA-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=CC=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Acetylamino)methyl]bicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B13502219.png)
![Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13502238.png)

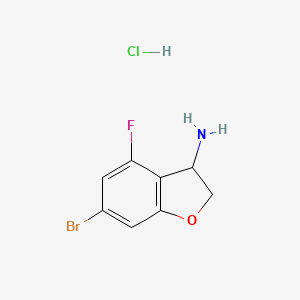
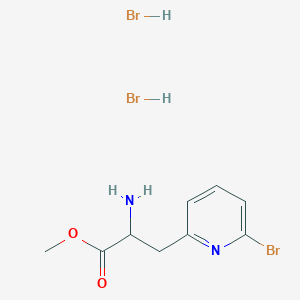
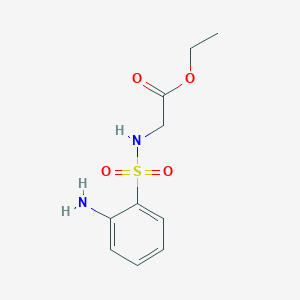
![2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13502253.png)
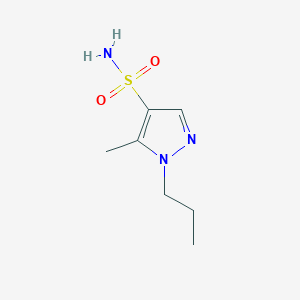
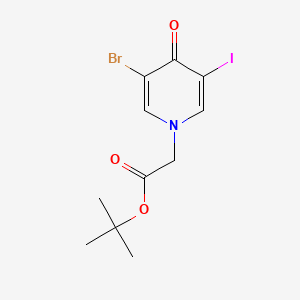
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate](/img/structure/B13502266.png)

![2-(Acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13502278.png)
![5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid](/img/structure/B13502289.png)
